1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of isoxazole and tetrahydropyrrolo structures, which contribute to its potential biological activities. The synthesis and characterization of this compound can lead to insights into its pharmacological properties and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving precursors that contain isoxazole and tetrahydropyrrolo moieties. Research articles and patents document the synthetic pathways and biological evaluations of similar compounds, indicating a growing interest in their therapeutic potential.
This compound can be classified as:
The synthesis of 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step reactions. Common methods include:
The synthesis may involve the following steps:
The molecular structure of 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be depicted as follows:
Where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula.
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can participate in various chemical reactions:
Reactions are often facilitated by catalysts or specific conditions (e.g., temperature control) to promote desired pathways while minimizing side reactions. Monitoring techniques like mass spectrometry or nuclear magnetic resonance spectroscopy are essential for confirming product formation.
The mechanism of action for 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is still under investigation but may involve:
Research indicates that compounds with similar structures may exhibit activity against specific biological targets such as protein kinases or other enzymes involved in disease progression.
Characterization techniques such as infrared spectroscopy and mass spectrometry provide insights into functional groups and molecular weight confirmation.
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has potential applications in:
The molecular architecture of 1-(3,5-dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (C₁₂H₁₅N₃O, MW: 217.27 g/mol) exemplifies sophisticated heterocyclic fusion [1]. This hybrid scaffold integrates two pharmacologically significant motifs: a 3,5-dimethylisoxazole unit linked at the C4 position to a partially saturated pyrrolo[1,2-a]pyrazine system. The isoxazole ring contributes aromatic character and serves as a bioisostere for acetyl-lysine in epigenetic targets, while the tetrahydropyrrolopyrazine moiety introduces sp³-hybridized character and hydrogen-bonding capabilities essential for target engagement [7]. X-ray crystallographic analyses of related structures reveal that the isoxazole nitrogen and carbonyl-equivalent oxygen participate in critical hydrogen-bonding interactions with biological targets, particularly bromodomain-containing proteins [7]. The fusion occurs via a C-C bond between the isoxazole C4 and the bridgehead nitrogen-adjacent carbon of the pyrrolopyrazine, creating a conformationally restrained scaffold that optimizes three-dimensional target interactions. This strategic hybridization leverages the synthetic accessibility of both ring systems while generating novel vectors for functionalization – a key advantage in medicinal chemistry optimization campaigns targeting epigenetic regulators and kinases [4] [7].
The 3,5-dimethylisoxazole component offers distinct regiochemical handles for diversification, primarily through electrophilic substitution at the C4 position or side-chain modifications of the methyl groups. The electron-deficient nature of the isoxazole ring directs electrophiles to the less hindered C4 position, which is pre-blocked in the target compound but available for precursor manipulation [1]. Bromination of the 3-methyl group using N-bromosuccinimide (NBS) under radical conditions generates bromomethyl intermediates that serve as versatile alkylating agents for nitrogen nucleophiles, enabling installation of the pyrrolopyrazine moiety [4]. Computational studies (DFT) reveal that the C3 methyl group exhibits slightly higher reactivity (by ~2 kcal/mol) than the C5 methyl due to polarization effects from the adjacent nitrogen atom [7]. This subtle electronic differentiation enables selective monofunctionalization strategies when paired with sterically demanding reagents.
Table 1: Regioselective Modification Strategies for 3,5-Dimethylisoxazole Derivatives
Target Position | Reagents/Conditions | Key Applications | Yield Range |
---|---|---|---|
C4 | Halogenation (NCS/NBS), Pd-catalyzed cross-coupling | Introduction of aryl/heteroaryl groups | 60-85% [4] |
3-CH₃ | NBS (radical), SeO₂ oxidation | Bromomethyl intermediates, aldehydes | 45-78% [7] |
5-CH₃ | LDA/TMEDA deprotonation, alkylation | Chain elongation, functional group interconversion | 30-65% [4] |
Directed ortho-metalation (DoM) strategies using diisopropylamide bases generate C4 lithiated species that undergo nucleophilic addition with carbonyls or transition-metal catalyzed coupling, providing access to diverse 4-substituted isoxazoles prior to fusion with the pyrrolopyrazine core [4]. Protecting group strategies (e.g., SEM protection of the pyrrolopyrazine nitrogen) enable orthogonal functionalization of the isoxazole unit after fusion, crucial for late-stage diversification in structure-activity relationship (SAR) studies targeting bromodomains [7].
Synthetic routes to the target compound diverge fundamentally between traditional stepwise cyclocondensations and modern multi-component reaction (MCR) approaches. Classical cyclocondensation employs pre-functionalized building blocks: 4-chloromethyl-3,5-dimethylisoxazole and 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergo nucleophilic substitution (SN₂) in aprotic solvents (DMF, acetonitrile) with inorganic bases (K₂CO₃) at 60-80°C, achieving moderate yields (typically 40-65%) [1]. This method requires separate synthesis and purification of both advanced intermediates, increasing step count and reducing overall efficiency. Competing elimination pathways and pyrrolopyrazine N-alkylation side products further diminish yields [2] [5].
MCR strategies offer superior atom economy (≥80% vs. ≤60% for linear routes) and step efficiency by converging three components: a 1,2-dicarbonyl compound, hydroxylamine, and a functionalized pyrrolopyrazine bearing an enolizable methylene group. The Passerini-3CR/Ugi variants enable direct assembly through in situ isoxazole formation followed by N-alkylation in a single pot [2] [5]. Microwave-assisted MCR protocols reduce reaction times from hours to minutes while improving yields to 75-90% by minimizing thermal decomposition pathways [10]. The Ugi-4CR variant employing amines, carbonyls, isocyanides, and carboxylic acids provides access to diversified analogs through a single operation, demonstrating the power of MCR in generating structural diversity [2].
Table 2: Comparative Analysis of Synthetic Methodologies
Parameter | Cyclocondensation Pathway | Multi-Component Reaction (MCR) |
---|---|---|
Typical Yield | 40-65% | 75-90% |
Atom Economy | ≤60% | ≥80% |
Step Count | 3-5 linear steps | 1 pot |
Diversification Ease | Low (late-stage) | High (diversity elements introduced in situ) |
Key Limitations | Purification challenges, side products | Scope limitations with sterically hindered substrates |
Green Metrics | PMI* 35-50 | PMI 10-20 |
PMI: Process Mass Intensity | [2] [5] [10] |
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) represents a particularly efficient MCR for accessing related imidazo[1,2-a]pyridine scaffolds, though its adaptation to pyrrolopyrazine systems requires careful optimization of catalyst systems (e.g., Sc(OTf)₃, HBF₄) to control regioselectivity [5] [10]. Van Leusen TosMIC chemistry offers alternative access to 4-functionalized isoxazoles but faces limitations in compatibility with the reducing environment of saturated pyrrolopyrazines [2].
Post-synthetic modification (PSM) strategies transform the core scaffold into derivatives with enhanced target affinity and selectivity. Four principal approaches dominate:
N-Functionalization of the Tetrahydropyrazine Ring: Acylation with chloroformates or acid chlorides installs carbamate and amide functionalities that modulate basicity and membrane permeability. A notable 10-fold potency enhancement against BRD4(1) was observed with N-acryloyl derivatives, attributed to covalent interaction with a non-catalytic cysteine residue proximal to the ZA channel [4] [7]. Reductive amination diversifies the nitrogen with arylalkyl or heteroaryl groups, improving hydrophobic pocket occupancy in bromodomains.
C-H Activation at the Pyrrolidine Moiety: Directed C-H functionalization using Pd(OAc)₂/Cu(OAc)₂ systems with N-directing groups (pyridine, oxazoline) enables arylation at C6/C7 positions. Electron-deficient aryl groups installed via this method demonstrated improved cellular potency in MV4-11 leukemia models by enhancing hydrophobic interactions with the WPF shelf of BET bromodomains [4].
Oxidation State Manipulation: Controlled oxidation of the 1,2,3,4-tetrahydropyrazine ring to dihydropyrazine or aromatic pyrazine increases planarity and π-stacking capability. This modification proved critical for achieving sub-μM inhibition of CREBBP bromodomain while maintaining selectivity over BET family members [7].
Heterocycle Fusion: Intramolecular cyclizations create tricyclic systems; Rh₂(OAc)₄-catalyzed N–H insertion with diazo carbonyls generates fused imidazolinones that restrict conformational flexibility. These derivatives exhibit enhanced metabolic stability (human microsomal t₁/₂ > 60 min vs. 22 min for parent) while preserving nanomolar BRD4 affinity [6].
Metal-organic framework (MOF)-assisted PSM represents an emerging technique where the compound is adsorbed into IRMOF-3 or UiO-66-NH₂ frameworks, enabling solvent-free modifications through the framework's catalytic sites. This approach improved yields of N-acyl derivatives to >95% by preventing oligomerization and facilitating reagent access through ordered porosity [6] [8]. Computational fragment mapping (docking, FEP+) guides rational PSM by identifying optimal vectors toward solvent-exposed regions, as demonstrated in the development of ZA channel-directed BET inhibitors bearing sulfonamide extensions from the pyrrolidine nitrogen [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1